

An In-depth Technical Guide on (5-Amino-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Amino-2-methylphenyl)methanol

Cat. No.: B1267788

[Get Quote](#)

CAS Number: 111437-10-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(5-Amino-2-methylphenyl)methanol**, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its chemical properties, synthesis, and its role as a crucial building block for important therapeutic agents. Particular focus is given to its derivative, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, an intermediate in the manufacture of the anticancer drug Imatinib. This guide also explores the biological activities of its derivatives and the relevant signaling pathways.

Core Compound Properties

(5-Amino-2-methylphenyl)methanol is a trifunctional aromatic compound containing an amino group, a methyl group, and a hydroxymethyl group. These functional groups provide multiple reactive sites for the synthesis of more complex molecules.

Property	Value
Molecular Formula	C ₈ H ₁₁ NO
Molecular Weight	137.18 g/mol
CAS Number	111437-10-6
Appearance	Powder or liquid
Purity	Typically ≥97%

Synthesis of (5-Amino-2-methylphenyl)methanol

The most direct synthetic route to **(5-Amino-2-methylphenyl)methanol** involves the reduction of the corresponding nitro compound, (2-methyl-5-nitrophenyl)methanol. This can be achieved through various established methods, including catalytic hydrogenation or chemical reduction.

Experimental Protocol: Catalytic Hydrogenation

Materials:

- (2-methyl-5-nitrophenyl)methanol
- Palladium on carbon (5% or 10% Pd/C)
- Methanol (or other suitable solvent)
- Hydrogen gas
- Inert gas (e.g., Nitrogen or Argon)
- Filtration agent (e.g., Celite)

Procedure:

- In a hydrogenation vessel, add the Pd/C catalyst under an inert atmosphere.
- Add methanol to wet the catalyst.

- Dissolve (2-methyl-5-nitrophenyl)methanol in methanol and add it to the vessel.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete, vent the hydrogen and purge with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography if necessary.

Experimental Protocol: Reduction with Stannous Chloride

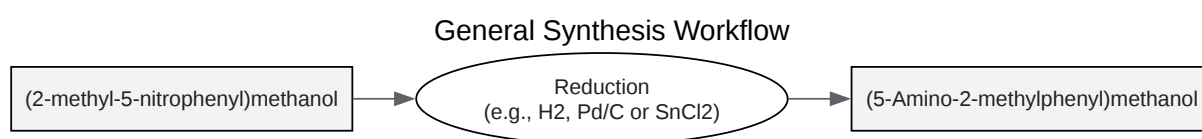
Materials:

- (2-methyl-5-nitrophenyl)methanol
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ethanol
- Ethyl acetate
- 2M Potassium hydroxide (KOH) solution

Procedure:

- Dissolve (2-methyl-5-nitrophenyl)methanol in ethanol.
- Add stannous chloride dihydrate to the solution.

- The reaction can be conducted at room temperature or gently heated to accelerate the reaction. Ultrasonic irradiation has also been reported to promote this type of reduction.[1]
- Monitor the reaction by TLC until the starting material is consumed.
- Remove the solvent under reduced pressure.
- Partition the residue between ethyl acetate and a 2M KOH solution to remove tin salts.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **(5-Amino-2-methylphenyl)methanol**.

Application in the Synthesis of Imatinib Intermediate

(5-Amino-2-methylphenyl)methanol is a crucial precursor for the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a key intermediate for the anticancer drug Imatinib.[2][3] Imatinib is a targeted therapy effective in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).

The synthesis of the Imatinib intermediate involves the reaction of **(5-Amino-2-methylphenyl)methanol** with other reagents to build the pyrimidine ring structure.

Biological Activities of Derivatives

While there is limited publicly available data on the biological activity of **(5-Amino-2-methylphenyl)methanol** itself, derivatives of its downstream product, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, have been synthesized and evaluated for their antimicrobial and antioxidant properties.[2]

Antimicrobial and Antioxidant Activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Derivatives

A study on novel derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine reported moderate antimicrobial activity against various bacterial and fungal strains and good antioxidant activity.

Compound	Antimicrobial Activity (MIC $\mu\text{g/mL}$)	Antioxidant Activity (IC ₅₀ μM)
Derivative 4b	Moderate activity reported	Good activity reported
Derivative 4c	Moderate activity reported	Good activity reported
Derivative 4e	Moderate activity reported	Not reported

Note: Specific MIC and IC₅₀ values were not provided in the available abstract.

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant activity of compounds can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Test compounds
- DPPH solution in methanol
- Methanol
- Spectrophotometer

Procedure:

- Prepare a stock solution of the test compound in methanol.

- Prepare a series of dilutions of the test compound.
- In a microplate or cuvette, add a specific volume of the DPPH solution.
- Add a specific volume of the test compound dilution to the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- A control containing methanol instead of the test compound is also measured.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

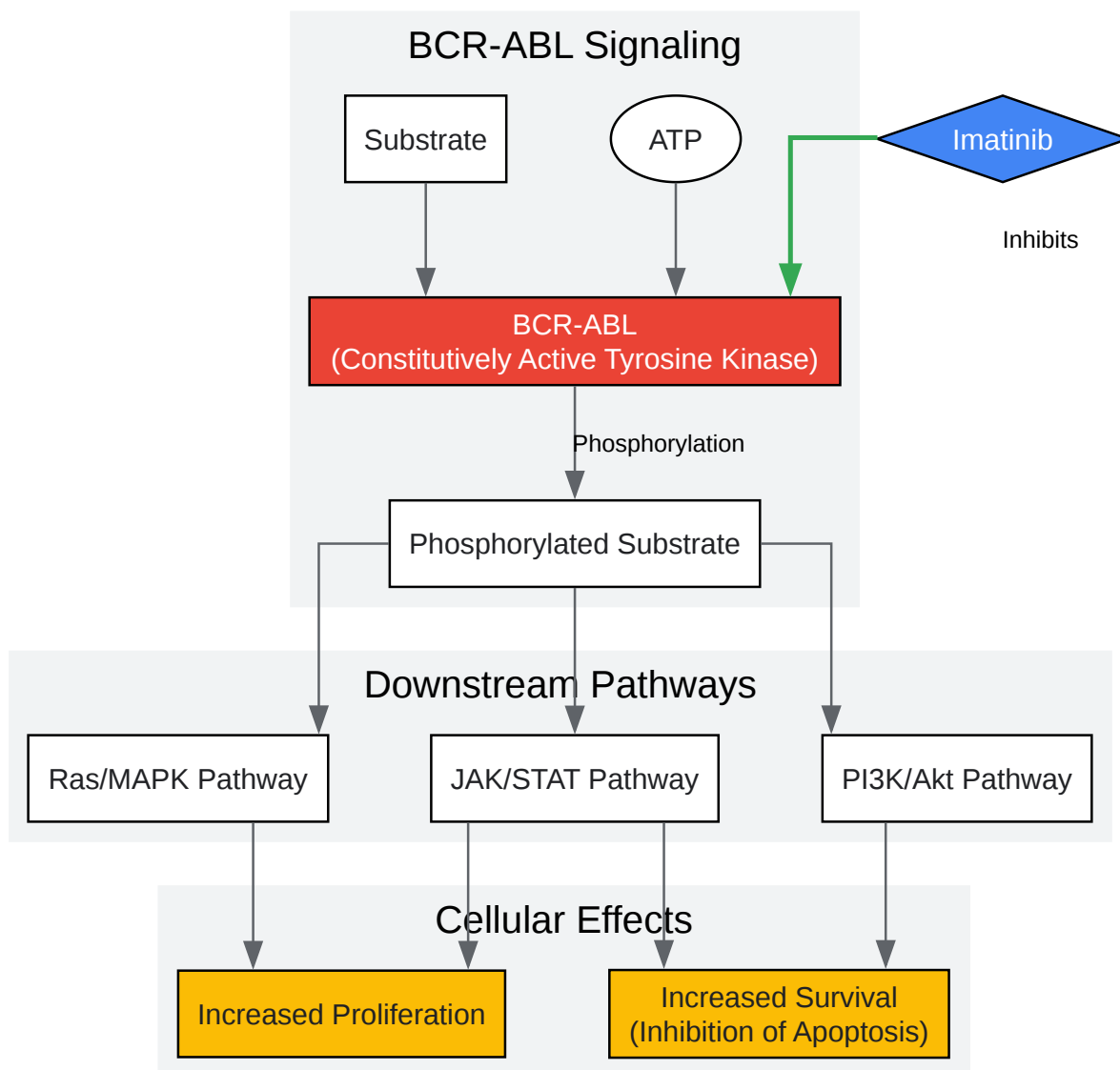
Signaling Pathway: The Role of Imatinib

The significance of **(5-Amino-2-methylphenyl)methanol** as a building block is highlighted by its role in the synthesis of Imatinib. Imatinib is a tyrosine kinase inhibitor that specifically targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells by phosphorylating a multitude of downstream substrates. This leads to the activation of several signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, which promote cell proliferation and survival.[\[9\]](#)[\[12\]](#)

Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting the downstream signaling pathways that lead to cancer cell growth.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Imatinib Mechanism of Action in CML



[Click to download full resolution via product page](#)

Caption: Signaling pathway of BCR-ABL and the inhibitory action of Imatinib.

Conclusion

(5-Amino-2-methylphenyl)methanol is a valuable and versatile chemical intermediate. Its primary significance lies in its role as a key building block in the synthesis of complex pharmaceutical compounds, most notably the anticancer drug Imatinib. While direct biological

data on the core molecule is limited, the demonstrated antimicrobial and antioxidant activities of its derivatives suggest a potential for broader applications in drug discovery. The well-understood mechanism of action of Imatinib highlights the critical importance of this synthetic precursor in the development of targeted cancer therapies. Further research into the biological properties of **(5-Amino-2-methylphenyl)methanol** and its simpler derivatives may unveil new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. (5-Amino-2-methylphenyl)methanol | 111437-10-6 | Benchchem [benchchem.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfsh.tums.ac.ir [jfsh.tums.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Imatinib: Basic Results | Oncohemakey [oncohemakey.com]
- 11. researchgate.net [researchgate.net]
- 12. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on (5-Amino-2-methylphenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1267788#5-amino-2-methylphenyl-methanol-cas-number-111437-10-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com